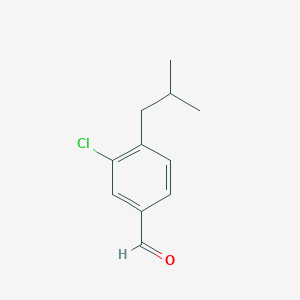
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It features a six-membered ring structure containing both nitrogen and oxygen atoms, making it a morpholine derivative. The presence of trifluoromethyl and methyl groups adds to its unique chemical properties .
Preparation Methods
The synthesis of cis-2-trifluoromethyl-6-methylmorpholine can be achieved through various methods. One common approach involves the reaction of 2,6-dimethylmorpholine with trifluoromethylating agents under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .
Chemical Reactions Analysis
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl or methyl groups are replaced by other functional groups.
Scientific Research Applications
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its role as a building block for drug development.
Mechanism of Action
The mechanism of action of cis-2-trifluoromethyl-6-methylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity and influence various biochemical pathways, making it a versatile tool in research .
Comparison with Similar Compounds
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine can be compared with other morpholine derivatives such as:
2,6-Dimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethylmorpholine: Similar structure but without the additional methyl group, leading to variations in its applications and effectiveness.
6-Methylmorpholine: Contains only the methyl group, making it less versatile compared to cis-2-trifluoromethyl-6-methylmorpholine.
These comparisons highlight the unique properties of cis-2-trifluoromethyl-6-methylmorpholine, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
BPVZRPRBZRIGRK-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)C(F)(F)F |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(1,3-Dihydro-2-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8616188.png)






